3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
“3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is a chemical compound with the molecular formula C13H18N2O . It is used in laboratory chemicals . It can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification .
Molecular Structure Analysis
The molecular weight of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” is 218.3 g/mol . The InChI Key, which is a unique identifier for chemical substances, is DJJFKXUSAXIMLS-UHFFFAOYSA-N .Scientific Research Applications
Catalytic Activity in Enantioselective Ethylation
- Study 1 : Engel et al. (2008) explored the use of enantiopure 10-(4-methylpiperazin-1-yl)isoborneol in the enantioselective addition of diethylzinc to benzaldehyde. This study highlights the compound's role as a chiral ligand in catalytic processes (Engel, Maroto, Martínez, & Cerero, 2008).
Synthesis and Antibacterial Properties
- Study 2 : Ahmed et al. (2006) investigated the synthesis of various compounds using 3-methylpyrazol-5-one and substituted benzaldehydes. The synthesized compounds, including derivatives of 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde, were tested for their antibacterial properties (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Key Precursor in Synthesis
- Study 3 : Koroleva et al. (2012) described an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate in the synthesis of imatinib, demonstrating the compound's importance in pharmaceutical synthesis (Koroleva et al., 2012).
Fragmentation Studies in Mass Spectrometry
- Study 4 : Chai et al. (2017) explored the fragmentation of protonated benzoylamines, including 1-benzoyl-4-methylpiperazine, in mass spectrometry. This study contributes to understanding the behavior of compounds like 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde in analytical techniques (Chai, Shao, Wang, & Wang, 2017).
Enantioselective Preparation in Organic Chemistry
- Study 6 : Asami et al. (2001) achieved high enantioselectivity in the preparation of (S,S)-1,2-Bis(1-hydroxyalkyl)benzenes using (S)-2-(4-methylpiperazin-1-ylmethyl)indoline as a catalyst, indicating the compound's utility in stereoselective chemical synthesis (Asami, Wada, & Furuya, 2001).
Synthesis and Characterization of Schiff Bases
- Study 9 : Ay (2016) synthesized new Schiff bases using 1-amino-4-methylpiperazine and various aromatic aldehydes. This research provides insight into the chemical versatility of compounds related to 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde (Ay, 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin burns, eye damage, and could be harmful if swallowed . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Future Directions
The future directions of “3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” could involve its use in the development of inhibitors targeting mycobacterial tRNA modification . It could also be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .
properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-5-7-15(8-6-14)10-12-3-2-4-13(9-12)11-16/h2-4,9,11H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYYCUZQPBFXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594531 | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
CAS RN |
859850-88-7 | |
Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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